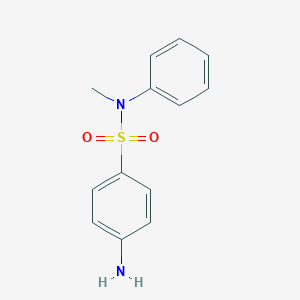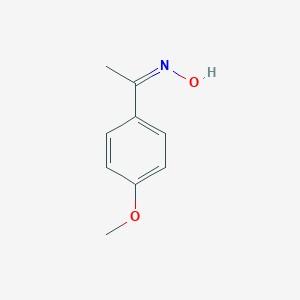
4'-Methoxyacetophenone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxyacetophenone oxime is a chemical compound with the molecular formula C9H11NO2 . It is a member of the class of acetophenones that is acetophenone substituted by a methoxy group at position 4 .
Molecular Structure Analysis
The molecular structure of 4’-Methoxyacetophenone oxime consists of a methoxy group (-OCH3) attached to the phenyl ring of acetophenone at the para position (4th position), and an oxime group (-C=N-OH) attached to the carbonyl carbon .Physical And Chemical Properties Analysis
4’-Methoxyacetophenone oxime has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Aplicaciones Científicas De Investigación
Antibacterial Agents
Oximes, particularly those based on cephalosporins, have been recognized for their antibacterial properties. They are effective against both Gram-positive and Gram-negative pathogens, with some derivatives like cefuroxime and cefpodoxime being FDA-approved antibiotics .
Synthesis of α-Bromo Ketones
Oximes derived from acetophenone can be used in α-bromination reactions to synthesize α-bromo ketones, which are valuable intermediates in organic synthesis .
Formation of N-Containing Heterocycles
Due to their reactivity towards photocatalysis and transition metals, oximes serve as starting materials for synthesizing N-containing heterocycles, which are important in pharmaceutical chemistry .
Dynamic Covalent Networks
Oximes can be combined with esters and urethanes to create Covalent Adaptable Networks (CANs) with tunable dynamic properties. This application is significant in materials science for developing adaptable and self-healing materials .
Mecanismo De Acción
Target of Action
4’-Methoxyacetophenone oxime, also known as 4-Methoxyacetophenone oxime, is a complex organic compound It’s known that oximes, in general, can react with aldehydes or ketones to form more stable compounds .
Mode of Action
It’s known that oximes, such as 4’-Methoxyacetophenone oxime, can act as nucleophiles, reacting with other compounds in a process that is essentially irreversible . This reaction forms the oxime and results in the dehydration of the adduct .
Biochemical Pathways
Oxime ethers, a class of compounds to which 4’-methoxyacetophenone oxime belongs, have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Result of Action
It’s known that 4’-methoxyacetophenone can undergo biocatalytic enantioselective reduction to yield (s)-1-(4-methoxyphenyl) ethanol . This suggests that 4’-Methoxyacetophenone oxime may have similar reactivity and could potentially be involved in similar reactions.
Action Environment
It’s known that the compound can form explosive mixtures with air on intense heating , suggesting that temperature and atmospheric conditions could potentially influence its stability and reactivity.
Safety and Hazards
Direcciones Futuras
Oximes, including 4’-Methoxyacetophenone oxime, have diverse applications in medicinal and materials chemistry. They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Future research directions may include exploring these properties further and developing new methodologies based on oxime starting materials .
Propiedades
IUPAC Name |
(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHMWCSTKXDLH-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |
Q & A
Q1: What is the structural significance of 4'-methoxyacetophenone oxime in chelating resins?
A1: 4'-Methoxyacetophenone oxime plays a crucial role as a ligand in the formation of chelating resins. [] The molecule contains an oximino group (-N=OH) and a phenolic hydroxyl group (-OH). These groups act as binding sites for metal ions, enabling the resin to capture and remove specific metals from solutions. [] The research highlights that the metal ions, including Co(II), Ni(II), and Cu(II), coordinate with the resin through the nitrogen atom of the oximino group and the oxygen atom of the phenolic hydroxyl group. []
Q2: How does the incorporation of 4'-methoxyacetophenone oxime into a formaldehyde resin impact its metal-binding properties?
A2: The study demonstrates that incorporating 4'-methoxyacetophenone oxime into a formaldehyde resin results in a material with enhanced metal chelating capabilities. [] The researchers synthesized two resins: one using 2-hydroxy-4-methoxyacetophenone-formaldehyde and the other using 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde. [] By analyzing the metal chelates formed with Co(II), Ni(II), and Cu(II), they found a metal-to-ligand ratio of 1:2, indicating the presence of two binding sites from the ligand for each metal ion. [] This highlights the role of the oxime group and the phenolic hydroxyl group in creating a strong chelating environment within the resin matrix.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

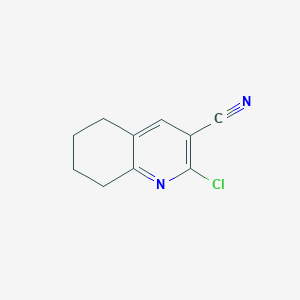
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)

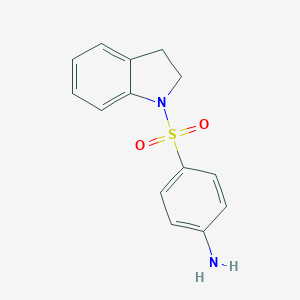
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)
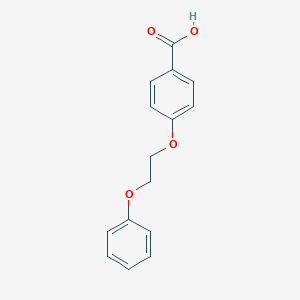
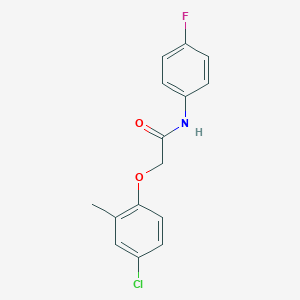


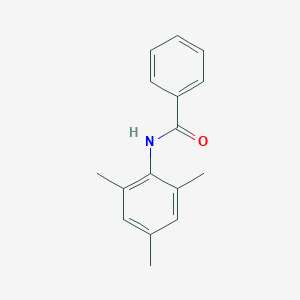
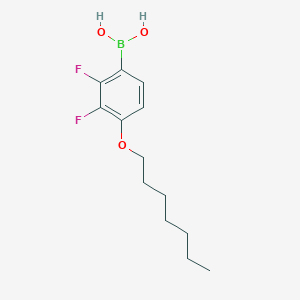

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)
